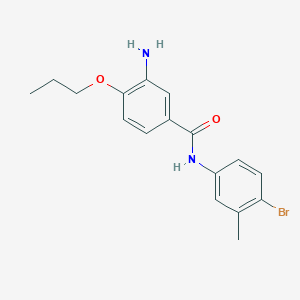
5-fluoro-1H-indol-7-amine
Descripción general
Descripción
5-fluoro-1H-indol-7-amine: is a fluorinated derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are used in various therapeutic applications . The addition of a fluorine atom at the 5-position of the indole ring enhances its chemical properties, making it a valuable compound in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of 1H-indol-7-amine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of 5-fluoro-1H-indol-7-amine may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-fluoro-1H-indol-7-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives such as 5-fluoro-1H-indole-7-carboxylic acid.
Reduction: Reduced derivatives like 5-fluoro-1H-indol-7-ylmethanol.
Substitution: Substituted derivatives such as 5-amino-1H-indol-7-amine.
Aplicaciones Científicas De Investigación
Chemistry: 5-fluoro-1H-indol-7-amine is used as a building block in the synthesis of various indole derivatives with potential biological activities .
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, due to its structural similarity to natural indole compounds .
Medicine: this compound and its derivatives are investigated for their potential as therapeutic agents in the treatment of diseases such as cancer, microbial infections, and neurological disorders .
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 5-fluoro-1H-indol-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors, leading to modulation of biological pathways. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
1H-indol-7-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-chloro-1H-indol-7-amine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
5-bromo-1H-indol-7-amine:
Uniqueness: The presence of the fluorine atom in 5-fluoro-1H-indol-7-amine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets . These characteristics make it a valuable compound in drug discovery and development.
Propiedades
IUPAC Name |
5-fluoro-1H-indol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNBQVXDZXGKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-[(2-cyanoacetyl)amino]propyl]-2-(1,3-dioxoisoindol-2-yl)propanamide](/img/structure/B8010746.png)

![4-Methoxy-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine](/img/structure/B8010753.png)
![4-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B8010767.png)
![4-(6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine](/img/structure/B8010779.png)
![1-[3-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B8010787.png)
![Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate](/img/structure/B8010794.png)





![4-[(Z)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-2-chlorophenol](/img/structure/B8010849.png)
![N'-[(1E)-(3-chlorophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide](/img/structure/B8010861.png)
